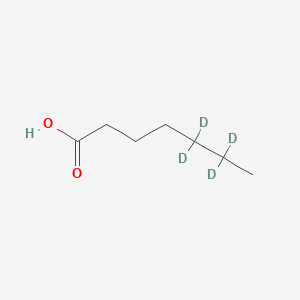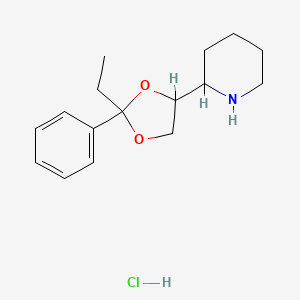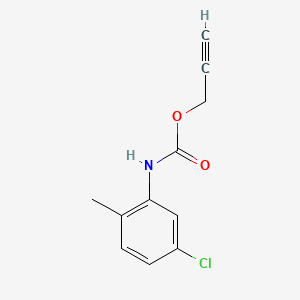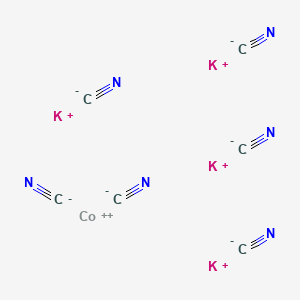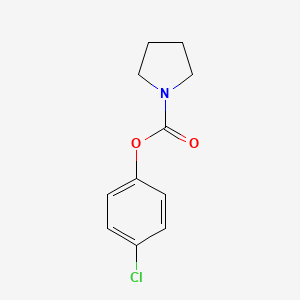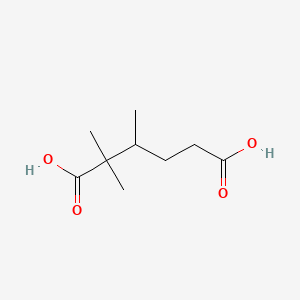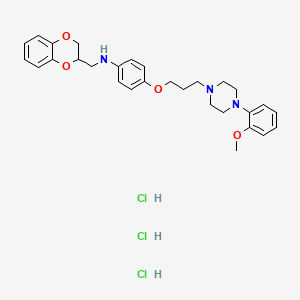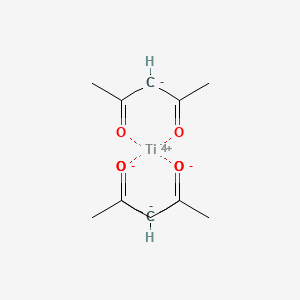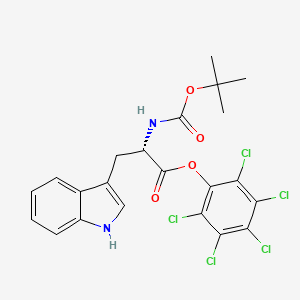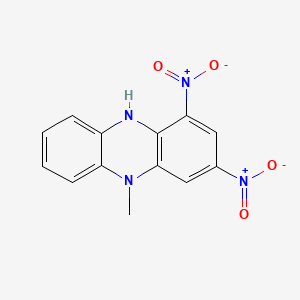
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of two nitro groups and a methyl group on the phenazine core, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, typically involves the nitration of a suitable phenazine precursor. One common method includes the reaction of 5-methylphenazine with nitric acid under controlled conditions to introduce the nitro groups at the desired positions. The reaction is usually carried out in a solvent such as acetic acid or sulfuric acid to facilitate the nitration process.
Industrial Production Methods
Industrial production of Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity for various applications.
化学反应分析
Types of Reactions
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives, which may have different biological activities.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the nitro groups under appropriate conditions.
Major Products Formed
Oxidation: Various oxidized phenazine derivatives.
Reduction: Amino-substituted phenazine derivatives.
Substitution: Phenazine derivatives with different functional groups replacing the nitro groups.
科学研究应用
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, has several scientific research applications, including:
Biology: Studied for its antimicrobial properties, particularly against bacterial and fungal pathogens.
Medicine: Investigated for its potential as an anticancer agent due to its ability to interfere with cellular redox processes.
Industry: Utilized in the development of dyes and pigments, as well as in the formulation of certain pesticides and herbicides.
作用机制
The mechanism of action of Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, involves its interaction with cellular redox systems. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and damage to cellular components such as DNA, proteins, and lipids. This oxidative stress can result in cell death, making the compound effective against various pathogens and cancer cells. The nitro groups play a crucial role in the redox cycling process, enhancing the compound’s biological activity.
相似化合物的比较
Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, can be compared with other phenazine derivatives, such as:
Phenazine-1-carboxylic acid: Known for its antimicrobial properties and used in agriculture as a biocontrol agent.
Pyocyanin: A blue pigment produced by Pseudomonas aeruginosa with antimicrobial and cytotoxic properties.
Phenazine-1,6-dicarboxylic acid:
Uniqueness
The presence of two nitro groups and a methyl group in Phenazine, 5,10-dihydro-5-methyl-1,3-dinitro-, imparts unique redox properties and enhances its biological activity compared to other phenazine derivatives. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
4177-31-5 |
|---|---|
分子式 |
C13H10N4O4 |
分子量 |
286.24 g/mol |
IUPAC 名称 |
10-methyl-2,4-dinitro-5H-phenazine |
InChI |
InChI=1S/C13H10N4O4/c1-15-10-5-3-2-4-9(10)14-13-11(15)6-8(16(18)19)7-12(13)17(20)21/h2-7,14H,1H3 |
InChI 键 |
QGTMHWYBTRQYRV-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2NC3=C1C=C(C=C3[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-([9,9'-Bicarbazole]-3,3'-diyl)dibenzaldehyde](/img/structure/B13735791.png)

![N-[2-(5-Methoxyindol-3-yl)ethyl]-cyclobutylcarboxamide](/img/structure/B13735797.png)
![(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptan-3-one](/img/structure/B13735802.png)
